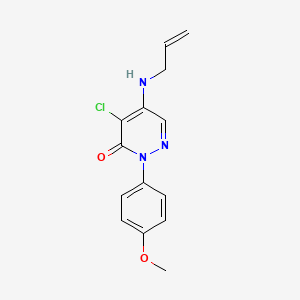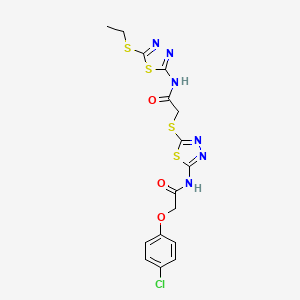
Pyrazolyl benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazolyl benzoic acid is a compound that contains a pyrazole ring and a benzoic acid group . Pyrazole is a five-membered ring with two nitrogen atoms and three carbon atoms . Benzoic acid is an aromatic carboxylic acid, consisting of a carboxyl group attached to a benzene ring .
Synthesis Analysis
Pyrazole derivatives are synthesized through various methods. One method involves the condensation of methyl 4- (bromomethyl)benzoate or benzyl bromide with various substituted pyrazole compounds . Another method involves the reaction of hydrazines with nitriles and benzenethiols .Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole ring attached to a benzoic acid group. The pyrazole ring contains two adjacent nitrogen atoms and three carbon atoms . The benzoic acid group consists of a carboxyl group attached to a benzene ring .Chemical Reactions Analysis
Pyrazole derivatives have been used as ligands to stabilize metal complexes used as pre-catalysts in cross-coupling reactions . They have also been used in the synthesis of biaryl compounds, which are the building blocks for the preparation of certain drugs .Physical And Chemical Properties Analysis
Pyrazole is a weak base, with a pKb of 11.5 . Benzoic acid is soluble in water, and its solubility at 25°C and 100°C is 3.44 g/L and 56.31 g/L respectively .Aplicaciones Científicas De Investigación
1. Organic Catalysis in Aqueous Medium
Pyrazolyl benzoic acid derivatives, specifically in the form of ionic liquids containing plant-derived benzoate anions, have shown significant applications in organic catalysis. These ionic liquids demonstrate supramolecular polymeric aggregation, which is critical for their role as catalysts or phase transfer catalysts in the synthesis of tetrahydrobenzo[b]pyran and its derivatives in aqueous media under ultrasound assistance (Javed et al., 2021).
2. Synthesis of Metal Complexes
Pyrazole-containing compounds, including this compound, are used as ligands to stabilize metal complexes. These complexes play a crucial role in pre-catalysts for cross-coupling reactions, such as Suzuki–Miyaura cross-coupling reactions. The synthesis of bulky bis(pyrazolyl)palladium complexes and their catalytic activity highlight the significant role of this compound derivatives in this domain (Ocansey et al., 2018).
3. Synthesis of Pyrazolo[5,1-a]isoindole Derivatives
In the field of synthetic organic chemistry, this compound derivatives are utilized in the synthesis of biologically important molecules such as pyrazolo[5,1-a]isoindole derivatives. This process involves a two-step protocol using benzoic acid or its derivatives, demonstrating the versatility of this compound in synthetic applications (Islami et al., 2004).
4. Antimicrobial Activity
This compound derivatives, particularly pyrazolyl oxadiazoles synthesized from certain esters, have shown promising antimicrobial activities. Their efficacy against microbial strains highlights their potential in pharmaceutical and medicinal chemistry (Padmavathi et al., 2010).
5. Corrosion Inhibition
Derivatives of this compound, such as pyridine and benzoic acid derivatives containing pyrazole moieties, are effective corrosion inhibitors for mild steel in acidic mediums. Their efficiency in preventing corrosion highlights their industrial application in material science (El Hajjaji et al., 2018).
Mecanismo De Acción
Target of Action
Pyrazolyl benzoic acid, a derivative of pyrazole, primarily targets the Estrogen receptor alpha , Estrogen receptor beta , and Alcohol dehydrogenase 1C . These receptors play crucial roles in various biological processes. For instance, estrogen receptors are involved in the regulation of eukaryotic gene expression and affect cellular proliferation and differentiation in target tissues .
Mode of Action
Pyrazole derivatives have been known to exhibit a wide range of biological activities, including antispasmodic, anti-inflammatory, antibacterial, analgesic, antihyperglycemic, hypoglycemic, antineoplastic, and antidepressive activities . This suggests that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways
Pharmacokinetics
It’s known that the pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given the wide range of biological activities associated with pyrazole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular levels .
Safety and Hazards
Direcciones Futuras
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility. Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and researchers continue to focus on preparing this functional scaffold and finding new and improved applications . This suggests that pyrazolyl benzoic acid could also have potential for future research and applications.
Análisis Bioquímico
Biochemical Properties
Pyrazolyl benzoic acid plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity . The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical profile . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propiedades
IUPAC Name |
2-(1H-pyrazol-5-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)8-4-2-1-3-7(8)9-5-6-11-12-9/h1-6H,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYEBHXHJHAPEGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=NN2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-sulfanyl}nicotinic acid](/img/structure/B2819447.png)

![N'-[(E)-(2-piperidino-1,3-thiazol-5-yl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B2819452.png)
![2-[(3,4-Dichlorophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B2819453.png)

